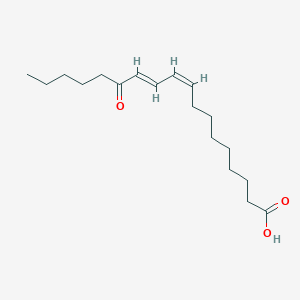![molecular formula C7H13N3O B163681 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL CAS No. 130267-10-6](/img/structure/B163681.png)
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (TACD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. TACD is a bicyclic organic compound that contains a triazole ring and a piperidine ring, making it a unique and versatile molecule.
Mecanismo De Acción
The exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood. However, it is believed that 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have analgesic effects, as well as anti-tumor and anti-cancer properties. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is that it is relatively easy to synthesize, and can be obtained in good yields. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. However, there are also limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments. For example, the exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. One area of research could be to further investigate the mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, in order to better understand how it exerts its pharmacological effects. Additionally, more research could be done to explore the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antidepressant and anxiolytic agent. Finally, more research could be done to investigate the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antiviral agent, particularly against other viruses besides HIV-1 and hepatitis C virus.
Conclusion:
In conclusion, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL) is a unique and versatile molecule that has shown potential as a pharmacological agent in various scientific research applications. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and anti-cancer properties. While there are limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments, there are also a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, including further investigation of its mechanism of action, and its potential use as an antidepressant, anxiolytic, and antiviral agent.
Métodos De Síntesis
The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL involves the reaction of 1,3-diaminopropane with ethyl acrylate in the presence of sodium ethoxide. This reaction leads to the formation of a bicyclic intermediate, which is then cyclized to form 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Número CAS |
130267-10-6 |
|---|---|
Nombre del producto |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL |
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.2 g/mol |
Nombre IUPAC |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ol |
InChI |
InChI=1S/C7H13N3O/c11-7-1-8-4-9(2-7)6-10(3-7)5-8/h11H,1-6H2 |
Clave InChI |
RKIKTSTYLUCZGR-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CN1CN(C2)C3)O |
SMILES canónico |
C1C2(CN3CN1CN(C2)C3)O |
Sinónimos |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-ol(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



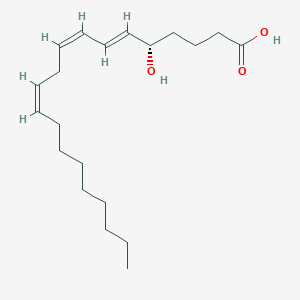
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
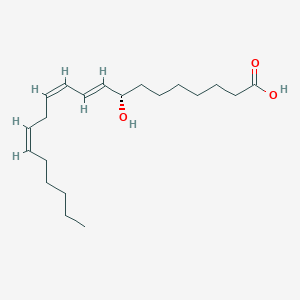
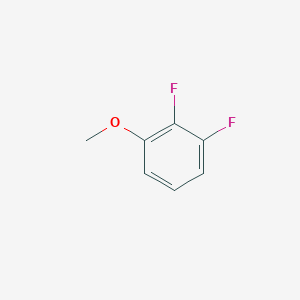
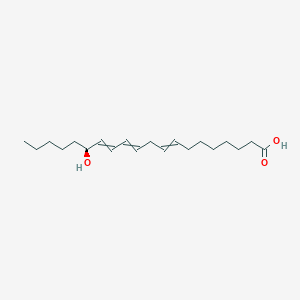
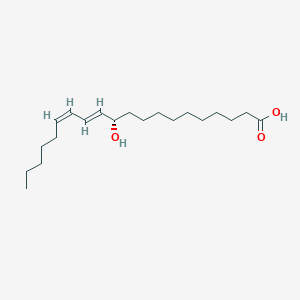
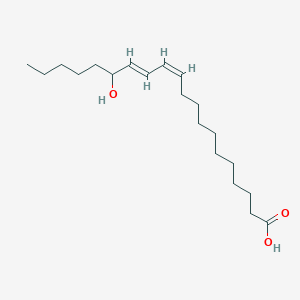
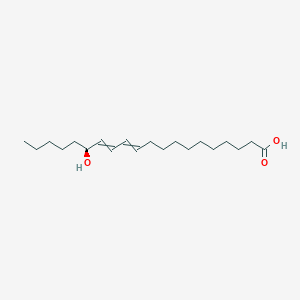
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
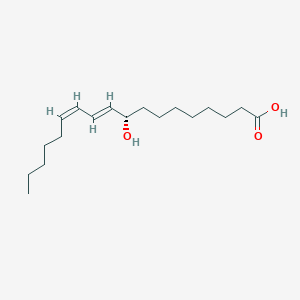
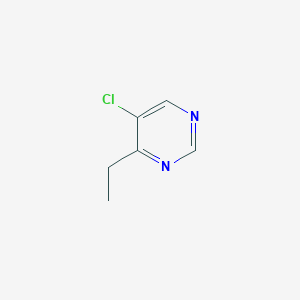
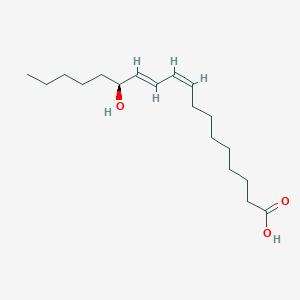
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
